molecular formula C6H3Cl3N2O2 B1590170 Methyl 2,4,6-trichloropyrimidine-5-carboxylate CAS No. 87846-94-4

Methyl 2,4,6-trichloropyrimidine-5-carboxylate

Cat. No. B1590170
CAS RN: 87846-94-4
M. Wt: 241.5 g/mol
InChI Key: QQYFJQHMJIBLKL-UHFFFAOYSA-N
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Description

Methyl 2,4,6-trichloropyrimidine-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has three chlorine atoms attached to it, making it a highly reactive molecule. In

Scientific Research Applications

Methyl 2,4,6-trichloropyrimidine-5-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In agrochemicals, Methyl 2,4,6-trichloropyrimidine-5-carboxylate has been studied as a potential herbicide due to its ability to selectively target specific weeds. In materials science, this compound has been investigated as a potential precursor for the synthesis of various materials such as polymers and nanoparticles.

Mechanism Of Action

The mechanism of action of Methyl 2,4,6-trichloropyrimidine-5-carboxylate varies depending on its application. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In agrochemicals, Methyl 2,4,6-trichloropyrimidine-5-carboxylate selectively targets specific weeds by inhibiting key enzymes involved in the biosynthesis of essential amino acids. In materials science, this compound acts as a precursor for the synthesis of various materials by undergoing polymerization or nanoparticle formation.

Biochemical And Physiological Effects

Methyl 2,4,6-trichloropyrimidine-5-carboxylate has been shown to have various biochemical and physiological effects depending on its application. In medicinal chemistry, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In agrochemicals, this compound has been shown to inhibit the biosynthesis of essential amino acids in weeds, leading to their death. In materials science, this compound has been shown to undergo polymerization or nanoparticle formation, leading to the synthesis of various materials.

Advantages And Limitations For Lab Experiments

Methyl 2,4,6-trichloropyrimidine-5-carboxylate has several advantages and limitations for lab experiments. One advantage is its high reactivity, which makes it useful for the synthesis of various materials. However, this high reactivity can also make it difficult to handle and store. Another advantage is its selectivity, which makes it useful for targeting specific weeds or cancer cells. However, this selectivity can also limit its applications in other fields.

Future Directions

There are several future directions for the study of Methyl 2,4,6-trichloropyrimidine-5-carboxylate. One direction is the development of new synthesis methods that can improve the yield and purity of the compound. Another direction is the investigation of its potential applications in other fields such as catalysis or energy storage. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
In conclusion, Methyl 2,4,6-trichloropyrimidine-5-carboxylate is a highly reactive compound that has potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand its potential and limitations in various fields.

properties

IUPAC Name

methyl 2,4,6-trichloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3N2O2/c1-13-5(12)2-3(7)10-6(9)11-4(2)8/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYFJQHMJIBLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10532968
Record name Methyl 2,4,6-trichloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10532968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4,6-trichloropyrimidine-5-carboxylate

CAS RN

87846-94-4
Record name Methyl 2,4,6-trichloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10532968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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